molecular formula C14H14BrNO B1337602 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide CAS No. 32896-98-3

2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide

Cat. No.: B1337602
CAS No.: 32896-98-3
M. Wt: 292.17 g/mol
InChI Key: ZBZRFOFIUVGXRA-UHFFFAOYSA-M
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Description

2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide is a chemical compound with the molecular formula C14H14BrNO. It is a pyridinium salt that features a phenylethyl group and an oxo group attached to the pyridinium ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide typically involves the reaction of 2-methylpyridine with 2-oxo-2-phenylethyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the pyridinium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It may also affect cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium iodide
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium acetate

Uniqueness

2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide is unique due to its specific bromide anion, which can influence its reactivity and solubility compared to its chloride, iodide, and acetate counterparts. This uniqueness makes it particularly useful in certain chemical reactions and applications where the bromide ion plays a crucial role .

Properties

IUPAC Name

2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO.BrH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZRFOFIUVGXRA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70487763
Record name 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32896-98-3
Record name NSC241099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Picoline (10.0 g, 0.1 mol) was added to a solution of alpha-bromoacetophenone (21.4 g, 0.1 mol) in methanol (150 ml). The solution was heated to reflux for 1 hr. The solvent was evaporated under vacuum to yield a solid, which was recrystallised from ethyl acetate/methanol. The resulting white solid was dried under vacuum to give 2-methyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium bromide (18.0 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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